
Navigating the N-Functionalization Challenge: A
Technical Guide to Regioselectivity in Indazole

Synthesis

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 5-Bromo-2,7-dimethyl-2H-indazole

CAS No.: 1146637-10-6

Cat. No.: B1519896

Get Quote

From the desk of the Senior Application Scientist

Welcome to the technical support center for indazole synthesis. The indazole core is a

cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1]

[2][3][4] However, its synthesis, particularly the regioselective functionalization of the two

nitrogen atoms (N1 and N2), presents a common and often frustrating hurdle for researchers.

[1][2][5] This guide is designed to address these challenges head-on, providing you with field-

proven insights, troubleshooting strategies, and detailed protocols to steer your reactions

toward the desired regioisomer.

This is not just a collection of procedures; it's a distillation of mechanistic understanding and

practical experience. We will explore the "why" behind the "how," empowering you to make

informed decisions in your own laboratory.
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The fundamental challenge in the N-functionalization of indazoles lies in the inherent

tautomerism of the indazole ring. The 1H- and 2H-tautomers are in equilibrium, with the 1H-

indazole generally being the more thermodynamically stable form.[4][5][6][7] Direct alkylation or

acylation can lead to a mixture of N1 and N2 substituted products, complicating purification and

reducing yields.[5][7][8][9] The regiochemical outcome is a delicate balance of steric and

electronic factors, reaction kinetics versus thermodynamic control, and the specific conditions

employed.[1][8][10]

Frequently Asked Questions & Troubleshooting
Guides
Part 1: Direct N-Alkylation of the Indazole Core
This section focuses on the most common scenario: you have a pre-formed indazole, and you

need to selectively add an alkyl group to either the N1 or N2 position.

Question 1: I'm getting a mixture of N1 and N2 alkylated products. How can I favor the

formation of the N1 isomer?

Answer: Achieving high N1 selectivity often hinges on leveraging the greater thermodynamic

stability of the 1H-indazole tautomer.[6][10] By creating conditions that allow for equilibration,

you can drive the reaction towards the more stable N1-substituted product.[2][6][11] Here’s a

breakdown of the critical factors and a recommended protocol:

Causality Behind N1-Selective Conditions:

The choice of base and solvent is paramount. The combination of sodium hydride (NaH) in an

aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1

alkylation.[1][2][6][8] The prevailing mechanistic hypothesis suggests that the sodium cation

coordinates with the N2 nitrogen and a nearby electron-rich substituent (if present at the C3

position), sterically shielding the N2 position and directing the incoming electrophile to N1.[5]

This creates a thermodynamically controlled reaction environment.

The Influence of Substituents:

The electronic and steric nature of substituents on the indazole ring can significantly influence

the N1/N2 ratio.
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Electron-withdrawing groups at the C3 position, such as carboxymethyl, acetyl, or

carboxamide, have been shown to yield >99% N1 regioselectivity when using NaH in THF.[1]

[2][6]

Bulky substituents at the C3 position can also sterically hinder the N2 position, further

favoring N1 alkylation.[1]

Experimental Protocol: Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position under

thermodynamically controlled conditions.[10]

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve the 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 equivalents) portion-wise.

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional 30 minutes. The formation of the sodium salt of the

indazole is often observed as a suspension.

Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents)

dropwise to the suspension at room temperature.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, quench the reaction carefully with water or a

saturated aqueous solution of ammonium chloride. Extract the product with an appropriate

organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure. Purify the residue by column

chromatography to yield the pure N1-alkylated indazole.

Data Summary: Impact of Base and Solvent on N1/N2 Selectivity
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Base Solvent
Typical N1:N2

Ratio
Control Type Reference

NaH THF >95:5 Thermodynamic [1][2][6]

K₂CO₃ DMF
Variable (e.g.,

58:42)
Mixed/Kinetic [10][12]

Cs₂CO₃ DMF Variable Mixed [5]

Question 2: My target molecule is the N2-alkylated indazole. What strategies can I use to

achieve this selectivity?

Answer: Selectively forming the N2-alkylated product requires overcoming the thermodynamic

preference for the N1 isomer. This is typically achieved through kinetically controlled reactions

or by exploiting specific steric or electronic features of the substrate.

Strategies for N2-Selectivity:

Steric Hindrance at C7: The presence of a bulky substituent at the C7 position can sterically

block the N1 position, thereby directing alkylation to N2.[10] For instance, indazoles with

nitro (NO₂) or carboxylate (CO₂Me) groups at C7 have shown excellent N2 regioselectivity

(≥96%).[1][6][13]

Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for achieving N2-alkylation.[5]

[6] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl

azodicarboxylate (e.g., DIAD or DEAD) often shows a strong preference for the formation of

the N2-regioisomer.[6] It is hypothesized that the phosphine intermediate may direct the

alkylation to the N2 position.[5]

Acid-Catalyzed Alkylation: In some cases, acid-catalyzed conditions can favor N2 alkylation.

For example, the reaction of indazoles with alkyl 2,2,2-trichloroacetimidates under acidic

conditions has been reported to be highly selective for the N2 position.[14] Quantum

mechanical analysis suggests that while the N1 alkylation has a lower activation energy from

the more stable 1H-tautomer, the overall reaction barrier for N1 alkylation is higher due to the

energy required to form the less stable 2H-tautomer.[14]
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Experimental Protocol: Selective N2-Alkylation via Mitsunobu Reaction

This protocol provides a general procedure for the N2-alkylation of indazoles using Mitsunobu

conditions.[10]

Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equivalent), the alcohol

(1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.

Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or

diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir overnight.

Concentration: Remove the solvent under reduced pressure.

Purification: Purify the crude mixture directly by flash column chromatography to separate

the N2- and N1-isomers.

Logical Workflow for N-Alkylation Troubleshooting
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Caption: Troubleshooting workflow for regioselective indazole N-alkylation.

Part 2: Regioselectivity in Indazole Ring Formation
Sometimes, the most effective way to control regioselectivity is to build the desired N-

substituted indazole from acyclic precursors. This section explores common cyclization

strategies where the choice of reactants and conditions dictates the final regioisomeric

outcome.
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Question 3: I am considering a Cadogan cyclization to synthesize a 2H-indazole. What are the

key considerations for ensuring regioselectivity?

Answer: The Cadogan reductive cyclization is an excellent method for the regioselective

synthesis of 2H-indazoles.[9][15][16] The reaction typically involves the condensation of an

ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic), followed by reductive

cyclization of the resulting ortho-imino-nitrobenzene intermediate.[15]

Mechanism of Regioselectivity:

The regioselectivity is established during the initial condensation step. The nitrogen atom of the

primary amine becomes the N2 of the indazole ring. The subsequent reductive cyclization,

often mediated by a trivalent phosphorus reagent like tri-n-butylphosphine or triethyl phosphite,

forms the N-N bond and closes the pyrazole ring.[9][15]

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-

Indazoles

This mild, one-pot procedure is adapted from Genung et al. and is effective for a wide range of

substrates.[15]

Condensation: In a single reaction vessel, combine the ortho-nitrobenzaldehyde (1.0

equivalent) and the primary amine (1.0-1.2 equivalents) in a protic solvent such as

isopropanol (i-PrOH).

Imine Formation: Heat the mixture (e.g., to 80 °C) to facilitate the formation of the ortho-

imino-nitrobenzene intermediate.

Reductive Cyclization: To the same pot, add tri-n-butylphosphine (1.2-1.5 equivalents) and

continue heating until the reaction is complete (monitor by TLC or LC-MS).

Work-up and Purification: After cooling, concentrate the reaction mixture and purify the

residue by column chromatography to isolate the 2H-indazole.

Reaction Pathway for Cadogan Cyclization
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Caption: Simplified workflow for the Cadogan synthesis of 2H-indazoles.

Question 4: How does the Davis-Beirut reaction control regioselectivity to form 2H-indazoles?

Answer: The Davis-Beirut reaction is another robust method for the construction of the 2H-

indazole core under redox-neutral conditions.[17][18][19] It typically involves the base-mediated

reaction of an ortho-nitrobenzylamine.

Mechanism of Regioselectivity:

The key to the Davis-Beirut reaction is the in-situ generation of a highly reactive nitroso imine

intermediate.[17][18][19] This intermediate then undergoes an N-N bond-forming

heterocyclization to form the 2H-indazole.[18] The regiochemistry is determined by the starting

material, with the nitrogen of the benzylamine becoming the N2 of the indazole ring. This

method is particularly useful for synthesizing 2H-indazoles that might be difficult to access

through direct alkylation.[17][19][20]

Concluding Remarks
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Controlling regioselectivity in indazole synthesis is a multifaceted challenge that requires a

deep understanding of the interplay between substrate electronics, steric effects, and reaction

conditions. By carefully selecting your synthetic strategy—whether it be leveraging

thermodynamic control for N1-alkylation, employing kinetic methods like the Mitsunobu reaction

for N2-alkylation, or building the ring with inherent regiocontrol via cyclization reactions—you

can significantly improve the efficiency and success of your synthetic campaigns.

This guide provides a starting point for troubleshooting common issues. Remember that each

substrate is unique, and optimization is often necessary. We encourage you to consult the

primary literature for more specific examples and to use the principles outlined here to guide

your experimental design.

References
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles

Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters,

16(11), 3114–3117. [Link]

Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold;

ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein

Journal of Organic Chemistry, 17, 1939–1950. [Link]

Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold;

ring substituent and N-alkylating reagent effects on regioisomeric distribution. National

Institutes of Health. Retrieved from [Link]

Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-

ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles

Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications.

Retrieved from [Link]

Haddadin, M. J., & El-Awa, A. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly

Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research,

52(8), 2336–2347. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://doi.org/10.1021/ol5012423
https://doi.org/10.3762/bjoc.17.127
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8340417/
https://doi.org/10.1081/ncn-120027830
https://pubs.acs.org/doi/10.1021/ol5012423
https://doi.org/10.1021/acs.accounts.9b00262
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519896?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Haddadin, M. J., & El-Awa, A. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly

Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health.

Retrieved from [Link]

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles

using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. Retrieved from

[Link]

Leed, M. G. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile

scope and mechanistic insights from density functional theory calculations. National

Institutes of Health. Retrieved from [Link]

Leed, M. G. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile

scope and mechanistic insights from density functional theory calculations. Beilstein Journal

of Organic Chemistry, 20, 971-984. [Link]

Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold;

ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein

Journals. Retrieved from [Link]

Haddadin, M. J., & El-Awa, A. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly

Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Retrieved from [Link]

El-Awa, A., & Haddadin, M. J. (2018). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-

Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate.

Retrieved from [Link]

Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation.

PubMed Central. Retrieved from [Link]

Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold;

ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.

Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7438407/
https://pubmed.ncbi.nlm.nih.gov/24845501/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11311059/
https://doi.org/10.3762/bjoc.20.90
https://www.beilstein-journals.org/bjoc/articles/17/127
https://pubmed.ncbi.nlm.nih.gov/31429532/
https://www.researchgate.net/publication/326922849_The_Davis-Beirut_Reaction_N-1_N-2-Disubstituted-1H-Indazolones_via_16-Electrophilic_Addition_to_3-Alkoxy-2H-Indazoles
https://en.wikipedia.org/wiki/Cadogan%E2%80%93Sundberg_indole_synthesis
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10878841/
https://www.researchgate.net/publication/353597357_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519896?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reddy, C. R., et al. (2012). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-

mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 10(4),

793-799. [Link]

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active

Indazoles and Its Analogues. Retrieved from [Link]

Reddy, C. R., et al. (2012). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-

Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Retrieved from [Link]

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

(2021). PubMed Central. Retrieved from [Link]

Wu, T.-Y., et al. (2018). Regioselective Synthesis of Pyranone-Fused Indazoles via

Reductive Cyclization and Alkyne Insertion. ACS Combinatorial Science, 20(10), 614-620.

[Link]

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023).

National Institutes of Health. Retrieved from [Link]

Organic Syntheses Procedure. (n.d.). Indazole. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. research.ucc.ie [research.ucc.ie]

2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-
alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

3. caribjscitech.com [caribjscitech.com]

4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://doi.org/10.1039/C1OB06526A
https://www.caribjscitech.com/ab/2-uncategorised/135-cjst-volume-7-issue-1-paper-1
https://www.researchgate.net/publication/51761404_Regioselective_Synthesis_of_2H-Indazoles_through_GaAl-_and_Al-Mediated_Direct_Alkylation_Reactions_of_Indazoles
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8658814/
https://doi.org/10.1021/acscombsci.8b00088
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10158021/
http://www.orgsyn.org/demo.aspx?prep=cv4p0539
https://www.benchchem.com/product/b1519896?utm_src=pdf-custom-synthesis#bc-rfq
https://research.ucc.ie/en/publications/regioselective-n-alkylation-of-the-1h-indazole-scaffold-ring-subs/
https://www.beilstein-journals.org/bjoc/articles/17/127
https://www.beilstein-journals.org/bjoc/articles/17/127
https://caribjscitech.com/index.php/cjst/article/download/217/171
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519896?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic
insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating
reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and
mechanistic insights from density functional theory calculations [beilstein-journals.org]

8. pdf.benchchem.com [pdf.benchchem.com]

9. pubs.acs.org [pubs.acs.org]

10. pdf.benchchem.com [pdf.benchchem.com]

11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Development of a selective and scalable N1-indazole alkylation - PMC
[pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. wuxibiology.com [wuxibiology.com]

15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan
Reductive Cyclization [organic-chemistry.org]

16. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan
reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

17. pubs.acs.org [pubs.acs.org]

18. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in
Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

19. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in
Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Navigating the N-Functionalization Challenge: A
Technical Guide to Regioselectivity in Indazole Synthesis]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1519896/docs#navigating-the-n-
functionalization-challenge-a-technical-guide-to-regioselectivity-in-indazole-synthesis]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11318628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11318628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353588/
https://www.beilstein-journals.org/bjoc/articles/20/170
https://www.beilstein-journals.org/bjoc/articles/20/170
https://pdf.benchchem.com/1604/Troubleshooting_regioselectivity_in_indazole_synthesis.pdf
https://pubs.acs.org/doi/10.1021/ol5012423
https://pdf.benchchem.com/1604/Application_Notes_and_Protocols_for_N_1_and_N_2_Alkylation_of_Indazoles.pdf
https://pubmed.ncbi.nlm.nih.gov/15043149/
https://pubmed.ncbi.nlm.nih.gov/15043149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877319/
https://www.researchgate.net/publication/353645569_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution
https://wuxibiology.com/mechanism-of-a-highly-selective-n2-alkylation-of-indazole/
https://www.organic-chemistry.org/abstracts/lit4/540.shtm
https://www.organic-chemistry.org/abstracts/lit4/540.shtm
https://pubmed.ncbi.nlm.nih.gov/24848311/
https://pubmed.ncbi.nlm.nih.gov/24848311/
https://pubs.acs.org/doi/abs/10.1021/acs.accounts.9b00220
https://pmc.ncbi.nlm.nih.gov/articles/PMC6702092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6702092/
https://pubmed.ncbi.nlm.nih.gov/31328502/
https://pubmed.ncbi.nlm.nih.gov/31328502/
https://www.researchgate.net/publication/51164886_The_Davis-Beirut_Reaction_N-1_N-2-Disubstituted-1H-Indazolones_via_16-Electrophilic_Addition_to_3-Alkoxy-2H-Indazoles
https://www.benchchem.com/product/b1519896/docs#navigating-the-n-functionalization-challenge-a-technical-guide-to-regioselectivity-in-indazole-synthesis
https://www.benchchem.com/product/b1519896/docs#navigating-the-n-functionalization-challenge-a-technical-guide-to-regioselectivity-in-indazole-synthesis
https://www.benchchem.com/product/b1519896/docs#navigating-the-n-functionalization-challenge-a-technical-guide-to-regioselectivity-in-indazole-synthesis
https://www.benchchem.com/product/b1519896/docs#navigating-the-n-functionalization-challenge-a-technical-guide-to-regioselectivity-in-indazole-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519896?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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